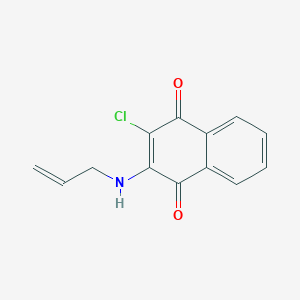
2-(Allylamino)-3-chloronaphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
BRD-K45681478は、様々な科学研究において潜在的な治療薬として特定された化合物です。 膀胱癌などの特定の癌の治療に有望であることが示されており、これは癌の進行に関与する特定の分子経路を標的とする能力によるものです .
準備方法
BRD-K45681478の調製には、いくつかの合成経路と反応条件が含まれます。正確な方法と条件は、多くの場合、特許情報であり、科学文献に詳細に記載されています。 一般的に、合成は、重要な中間体の形成、および所望の化学構造を達成するための特定の試薬の使用を含む、複数のステップが含まれます .
化学反応の分析
BRD-K45681478は、次のような様々な化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を含む反応です。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を含む反応です。一般的な試薬には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が含まれます。
置換: この反応は、ある原子または原子団を別の原子または原子団と置き換える反応です。一般的な試薬には、ハロゲンや求核剤が含まれます。
科学的研究の応用
BRD-K45681478は、次のような様々な科学研究における応用があります。
化学: これは、様々な化学反応と機構を研究するためのモデル化合物として使用されます。
生物学: これは、癌の進行に関与する細胞プロセスと分子経路を調査するために使用されます。
医学: これは、膀胱癌やその他の悪性腫瘍の治療に潜在的な治療的応用があります。
作用機序
BRD-K45681478の作用機序は、癌の進行に関与する特定の分子経路を標的とすることを含みます。これは、主要なタンパク質や酵素と相互作用し、その活性を阻害し、癌細胞の増殖と拡散を防ぎます。 関与する正確な分子標的と経路はまだ調査中です .
類似の化合物との比較
BRD-K45681478は、癌の進行に関与する特定の分子経路を標的とする能力においてユニークです。類似の化合物には、次のものがあります。
- 1S,3R-RSL-3
- RITA
- U-0126
- Temsirolimus
- MRS-1220
- LY2784544
類似化合物との比較
BRD-K45681478 is unique in its ability to target specific molecular pathways involved in cancer progression. Similar compounds include:
- 1S,3R-RSL-3
- RITA
- U-0126
- Temsirolimus
- MRS-1220
- LY2784544
These compounds also show potential therapeutic effects in cancer treatment but may differ in their specific mechanisms of action and molecular targets .
生物活性
2-(Allylamino)-3-chloronaphthoquinone is a synthetic compound that belongs to the class of naphthoquinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Overview of Naphthoquinones
Naphthoquinones are characterized by a naphthalene ring system with two carbonyl groups. They have been extensively studied due to their potential therapeutic applications, particularly in cancer treatment and as antimicrobial agents. The structural diversity within this class allows for a variety of biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of naphthoquinones, including this compound, showed promising results in inducing apoptosis in tumor cells while sparing non-tumor cells. Specifically, the compound was tested on HeLa cells (cervical carcinoma) and demonstrated a dose-dependent decrease in cell viability after 24 hours of exposure .
Table 1: Cytotoxic Effects on Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Apoptosis via caspase activation |
| IGROV-1 | 4.5 | DNA damage and cell cycle arrest |
| SK-MEL-28 | 6.0 | Reactive oxygen species generation |
| HEK-293 (non-tumor) | >20 | Minimal effect |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases, leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, resulting in DNA damage and subsequent cell cycle arrest.
- Membrane Disruption : In microbial cells, it disrupts membrane integrity, leading to cell lysis.
Case Studies
Several studies have focused on the efficacy of this compound in preclinical settings:
- Study on HeLa Cells : A detailed investigation into the compound's effects on HeLa cells revealed that it not only reduced cell viability but also induced morphological changes consistent with apoptosis .
- Antimicrobial Efficacy : A comparative analysis demonstrated that this compound outperformed several conventional antibiotics against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
特性
CAS番号 |
6292-12-2 |
|---|---|
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC名 |
2-chloro-3-(prop-2-enylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H10ClNO2/c1-2-7-15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h2-6,15H,1,7H2 |
InChIキー |
PYIGZVBXHAUBPU-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
正規SMILES |
C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















